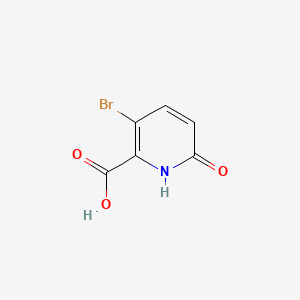

3-Bromo-6-hydroxypicolinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHCFOZKEOSNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743808 | |

| Record name | 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-33-8 | |

| Record name | 3-Bromo-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization Strategies for 3 Bromo 6 Hydroxypicolinic Acid

Derivatives of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of various functional groups such as esters, amides, and hydrazides, or its complete replacement with isosteric moieties to modulate physicochemical properties.

The conversion of the carboxylic acid moiety into esters and amides is a fundamental strategy in medicinal chemistry. These derivatives can alter a molecule's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. Standard esterification methods, such as treatment with an alcohol under acidic conditions, or the use of alkyl halides with a base, are effective.

The synthesis of amides is typically achieved using coupling agents. A general and efficient method involves the activation of hydroxy-substituted carboxylic acids with benzotriazole (B28993) chemistry, which allows for the formation of N-acylbenzotriazole intermediates. These intermediates react readily with various amines to produce the corresponding amides in high yields, often without the need to protect the phenolic hydroxyl group. nih.gov

In a specific example related to a similar scaffold, an N-methoxycarboxamide was synthesized by first converting the carboxylic acid to its acid chloride, followed by reaction with methoxyamine hydrochloride. nih.gov This highlights a common pathway for creating specialized amide derivatives. The direct conversion of primary amides back to esters is also a feasible transformation, which can be accomplished using various catalysts under mild conditions. researchgate.net

| Derivative Type | General Synthetic Method |

| Esters | Reaction with an alcohol in the presence of an acid catalyst or conversion to an acyl halide followed by reaction with an alcohol. |

| Amides | Activation of the carboxylic acid with a coupling agent (e.g., involving benzotriazole) followed by reaction with an amine. nih.gov |

| N-methoxycarboxamide | Conversion to the acid chloride and subsequent treatment with methoxyamine hydrochloride. nih.gov |

Isosteric replacement of a carboxylic acid is a classical strategy in drug design aimed at overcoming pharmacological liabilities such as poor membrane permeability or metabolic instability, while preserving essential binding interactions. upenn.edunih.gov This involves substituting the carboxyl group with other acidic functionalities that mimic its size, shape, and electronic properties. researchgate.net

For scaffolds similar to 3-Bromo-6-hydroxypicolinic acid, several isosteric replacements have been successfully synthesized. nih.gov A common isostere is the tetrazole ring, which can be formed via a [2+3] cycloaddition reaction (a "click reaction") between a nitrile intermediate and sodium azide. nih.govresearchgate.net The required nitrile, 6-bromo-3-hydroxypicolinonitrile, serves as a key precursor for these modifications. escholarship.org Other heterocyclic isosteres, such as oxadiazolones, have also been installed, demonstrating the wide range of possible modifications. nih.gov These replacements can significantly alter the acidity and lipophilicity of the parent molecule while maintaining or improving its biological activity. upenn.edu

| Isostere | Synthetic Precursor | Key Reaction |

| Tetrazole | 6-Bromo-3-hydroxypicolinonitrile | Click reaction with sodium azide. nih.gov |

| Oxadiazolone | 6-Bromo-3-hydroxypicolinonitrile | Multistep synthesis via a common intermediate. nih.gov |

| Amide | This compound | Hydrolysis of a nitrile intermediate. nih.gov |

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group offers another site for diversification, allowing for the introduction of various substituents through etherification, esterification, or conversion to sulfur-containing analogs.

The hydroxyl group can be readily converted into an ether. A standard method for this transformation is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base like potassium carbonate, followed by reaction with an alkyl halide (e.g., 1-bromopentane) to form the corresponding ether. uvic.ca Another green chemistry approach involves methylation using dimethyl carbonate, often accelerated by microwave irradiation in the presence of a catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.net Esterification of the hydroxyl group can be achieved through reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, yielding an ester derivative. These modifications are crucial for probing the steric and electronic requirements of biological targets.

The synthesis of thioether derivatives from the hydroxyl group is a more complex transformation. A plausible, multi-step strategy involves first converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. This sulfonate ester can then undergo nucleophilic substitution with a thiol (R-SH) or thiolate salt (R-SNa) to yield the desired thioether. This two-step process allows for the introduction of a sulfur linkage at the 6-position of the picolinic acid scaffold.

Transformations at the Bromine Position for Scaffold Elaboration

The bromine atom at the 3-position is a versatile synthetic handle for scaffold elaboration, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions enable the introduction of a wide range of carbon- and heteroatom-based substituents.

Palladium-catalyzed cross-coupling reactions are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling, which pairs the bromo-picolinic acid derivative with an arylboronic acid, is frequently used to introduce various aryl and heteroaryl groups. nih.gov Other notable coupling reactions include the Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines.

The bromine atom can also be replaced via nucleophilic aromatic substitution (SNAr). Given the electron-withdrawing nature of the pyridine (B92270) nitrogen and the carboxylic acid, the bromine atom can be displaced by strong nucleophiles such as amines or thiols, providing direct access to 3-amino and 3-thioether derivatives, respectively.

| Reaction Type | Reagents/Catalyst | Introduced Group |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), base. uvic.canih.gov | Aryl or heteroaryl groups. |

| Nucleophilic Substitution | Amines, thiols. | Amino or thioether groups. |

| Stille Coupling | Organostannane (e.g., 1-ethoxyvinyl(tributyl)stannane), Pd catalyst. nih.gov | Vinyl or other organic groups. |

Modifications of the Pyridine Ring for Complex Architecture Construction

Beyond simple functional group derivatization, the this compound scaffold can be used as a building block for constructing more elaborate, multi-cyclic systems.

Annulation, or ring-forming reactions, can be used to build fused polycyclic systems onto the pyridine core. These strategies often involve a sequence of reactions where the bromine and another functional group on an appended chain react to form a new ring.

A common strategy involves an initial cross-coupling reaction to introduce a side chain, followed by an intramolecular cyclization. For example, 6-bromo-pyridone derivatives can undergo a Heck reaction with an alkene, and the resulting product can be cyclized to form a fused dihydronaphthyridine ring system. mdpi.com Similarly, a Sonogashira coupling followed by cyclization can lead to fused pyridopyrroles or other related heterocycles. mdpi.com These multi-step sequences are powerful methods for creating complex, rigid scaffolds from the relatively simple picolinic acid starting material.

One-pot coupling and cyclization reactions have also been developed. For instance, 6-hydroxypicolinic acids can be used to synthesize fused pyridopyrazine-1,6-diones in a single pot, demonstrating an efficient pathway to bicyclic systems. ugr.es Another documented approach starts with the parent 3-hydroxypicolinic acid, which is converted to a triflate to enhance its reactivity. A subsequent Heck reaction followed by a reductive amination and cyclization sequence yields partially saturated 1,7-naphthyridines, another class of fused polycyclic compounds. mdpi.com

Direct C-H functionalization is a modern synthetic strategy that avoids the pre-functionalization (e.g., halogenation) of a substrate. While research specifically detailing the direct C-H functionalization of this compound is not widely reported, studies on the parent compound, 6-hydroxypicolinic acid, provide significant insight into the potential of this compound class to participate in such reactions.

Research has demonstrated that 6-hydroxypicolinic acid can act as a "cooperating ligand" in palladium-catalyzed C-H activation reactions of other molecules, such as arenes. mdpi.comgoogle.com In this context, the deprotonated ligand coordinates to the palladium center, and the pyridone moiety assists in the C-H bond cleavage step of the substrate. mdpi.comgoogle.com The ability of the 6-hydroxypicolinate structure to actively participate in the turnover-limiting C-H activation step shows its inherent chemical suitability for such transformations. mdpi.com This suggests that, under appropriate conditions, direct C-H functionalization at the unsubstituted positions of the this compound ring itself could be a feasible, albeit currently underexplored, avenue for derivatization.

Advanced Analytical Techniques in the Research of 3 Bromo 6 Hydroxypicolinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules, including 3-Bromo-6-hydroxypicolinic acid and its analogs. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the molecular framework. emerypharma.comyoutube.com

Application of 1D and 2D NMR Experiments (e.g., HSQC, HMBC, COSY, NOESY)

One-dimensional proton (¹H) NMR provides initial information on the number and chemical environment of protons in the molecule. For a comprehensive structural assignment, a suite of 2D NMR experiments is employed. emerypharma.comscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within the molecule. youtube.comsdsu.edu For instance, COSY can establish the connectivity of protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comsdsu.edu This is crucial for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range couplings between protons and carbons (typically over two to three bonds). emerypharma.comsdsu.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation.

The following table summarizes the typical application of these NMR techniques in the structural analysis of a substituted picolinic acid derivative.

| Experiment | Information Gained | Application to Picolinic Acid Derivatives |

| ¹H NMR | Number, chemical shift, and multiplicity of protons. | Provides initial proton assignments. |

| COSY | ¹H-¹H spin-spin coupling networks. youtube.comsdsu.edu | Establishes connectivity of protons on the pyridine ring. |

| HSQC | Direct ¹H-¹³C correlations. emerypharma.comsdsu.edu | Assigns carbon signals directly attached to protons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). emerypharma.comsdsu.edu | Confirms connectivity and assigns quaternary carbons like the carboxylic acid and substituted carbons. |

| NOESY | Through-space correlations between protons. | Provides information on the spatial arrangement of substituents. |

Investigations of Tautomeric Forms via NMR

Hydroxypyridines, including 6-hydroxypicolinic acid, can exist in tautomeric forms, specifically the enol and keto forms. chemicalbook.com NMR spectroscopy is a key tool for investigating this tautomeric equilibrium. science.gov The chemical shifts of the pyridine ring protons and carbons are sensitive to the tautomeric state. By analyzing the NMR spectra, researchers can determine the predominant tautomer in a given solvent or set of conditions. For instance, the presence of a signal corresponding to an N-H proton alongside characteristic shifts for the ring protons can indicate the presence of the keto tautomer. science.gov

Mass Spectrometry (MS) for Accurate Mass Determination and Mechanistic Insights

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. iaea.orgiranchembook.ir It is also instrumental in gaining insights into the fragmentation patterns of molecules. ncsu.edu

High-Resolution Mass Spectrometry (HRMS) for Novel Compound Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. escholarship.orgmdpi.com This is a critical step in the characterization of novel derivatives of this compound, confirming their synthesis and purity. Techniques like Electrospray Ionization (ESI) are often coupled with HRMS for the analysis of such polar molecules. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) in Research Applications

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique particularly useful for the analysis of biomolecules and other large or fragile molecules. rockefeller.educore.ac.uk In the context of picolinic acid research, 3-hydroxypicolinic acid itself is a well-known matrix used in MALDI-MS for the analysis of oligonucleotides and other biomolecules. rockefeller.edusigmaaldrich.com This highlights the utility of picolinic acid derivatives in analytical applications. While MALDI is more commonly used for larger molecules, its application in the analysis of smaller organic molecules is also an area of research. ulisboa.pt

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragmentation of a selected precursor ion. ncsu.edunih.gov By inducing fragmentation of the protonated or deprotonated molecular ion of this compound or its derivatives, researchers can elucidate characteristic fragmentation pathways. ncsu.edunih.gov This data provides valuable structural information, helping to confirm the identity of the compound and understand its intrinsic chemical stability. Common fragmentation pathways for picolinic acids may involve the loss of small molecules such as water (H₂O), carbon dioxide (CO₂), and hydrobromic acid (HBr).

The following table outlines a hypothetical fragmentation analysis for this compound.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| [M+H]⁺ | [M+H - H₂O]⁺ | 18 | Loss of a water molecule |

| [M+H]⁺ | [M+H - CO₂]⁺ | 44 | Decarboxylation |

| [M+H]⁺ | [M+H - HBr]⁺ | 81 | Loss of hydrobromic acid |

| [M-H]⁻ | [M-H - CO₂]⁻ | 44 | Decarboxylation |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Single crystal X-ray diffraction analysis is a powerful tool for elucidating the precise solid-state structures of this compound and its derivatives. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct a detailed three-dimensional model of the molecule.

For instance, the structures of various metal complexes of picolinic acid derivatives, which are structurally related to this compound, have been successfully determined using this method. These studies reveal how the ligand coordinates to the metal center, providing insights into the coordination chemistry of these compounds. For example, in a copper(II) complex with 6-hydroxypicolinic acid, X-ray analysis showed a tetragonally compressed octahedral coordination environment around the copper ion. srce.hr Similarly, the crystal structures of cobalt(II) complexes with 6-bromopicolinic acid have been resolved, demonstrating an octahedral coordination polyhedron. researchgate.netresearchgate.net

The technique is also invaluable for studying more complex derivatives. The crystal structure of the N-terminal domain of PA endonuclease from the influenza H1N1 viral polymerase in complex with 4-(benzyloxy)-6-bromo-3-hydroxypicolinic acid was determined by X-ray diffraction, providing a high-resolution view of the binding mode of the inhibitor. rcsb.org This level of structural detail is critical for structure-based drug design.

The process of preparing crystals suitable for X-ray diffraction can be meticulous. For example, blue crystals of a copper(II) complex with 6-hydroxypicolinic acid and 3-picoline were obtained by slow evaporation of a 3-picoline solution over ten days. srce.hr

Table 1: Crystallographic Data for Related Picolinic Acid Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [Cu(6-OHpic)₂(3-pic)₂] | Not Specified | Not Specified | Tetragonally compressed octahedral Cu(II) | srce.hr |

| [Co(6-Brpic)₂(H₂O)₂]·3H₂O (Polymorph 1) | Triclinic | P-1 | Octahedral Co(II), N,O-chelation | researchgate.netresearchgate.net |

| [Co(6-Brpic)₂(H₂O)₂]·3H₂O (Polymorph 2) | Monoclinic | P2₁/c | Octahedral Co(II), N,O-chelation | researchgate.netresearchgate.net |

| 4-(benzyloxy)-6-bromo-3-hydroxypicolinic acid complex | Not Specified | Not Specified | Detailed inhibitor binding mode | rcsb.org |

This table is illustrative and based on data for structurally similar compounds. Specific crystallographic data for this compound was not available in the search results.

Beyond individual molecular structures, X-ray crystallography provides a wealth of information about how molecules arrange themselves in the solid state. This crystal packing is governed by a variety of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking interactions. Understanding these interactions is key to predicting and controlling the physical properties of crystalline materials.

In the crystal structure of a copper(II) complex of 6-hydroxypicolinate, a strong intermolecular O–H∙∙∙O hydrogen bond, a weak intermolecular C–H∙∙∙O hydrogen bond, and a C–H∙∙∙π interaction were observed, which assemble the molecules into a 2D network. srce.hr The crystal structures of polymorphs of a cobalt(II) complex with 6-bromopicolinic acid are dominated by intermolecular O–H⋯O hydrogen bonds and π–π stacking interactions. researchgate.netresearchgate.net

Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify intermolecular contacts. For example, in a related bromo-substituted compound, Hirshfeld analysis revealed that H⋯H, H⋯C/C⋯H, and H⋯Br/Br⋯H contacts were the most significant contributors to the crystal packing. nih.gov The study of different picolinic acid derivatives shows that the position of substituents can significantly impact crystal packing; for instance, 6-bromopicolinic acid forms hydrogen-bonded networks via Br⋯O interactions, while 3-bromopicolinic acid can exhibit Br⋯Br and Br⋯π interactions, leading to different supramolecular architectures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule and probing molecular interactions. These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of the types of bonds and the atoms they connect.

In the study of picolinic acid derivatives, IR spectroscopy is routinely used to confirm the coordination of ligands to metal ions. For example, in a copper(II) complex with 6-hydroxypicolinate, the shift in the antisymmetric and symmetric stretching vibrational modes of the carboxylate group (νasym(COO–) and νsym(COO–)) confirmed its coordination to the copper ion. srce.hr Specifically, the νasym(COO–) band appeared at 1668 cm⁻¹ in the complex compared to 1700 cm⁻¹ in the uncoordinated ligand. srce.hr A shift in the C=N stretching vibration of the pyridine ring also provides evidence for N,O-chelation. srce.hr

The presence of specific functional groups can be readily identified. The O-H bond in alcohols and carboxylic acids gives rise to a strong and broad absorption band, typically in the range of 3200–3600 cm⁻¹ for alcohols and 2500–3300 cm⁻¹ for carboxylic acids. pressbooks.pub The C=O stretching vibration of a carbonyl group is typically observed as a strong band in the 1650–1750 cm⁻¹ region. pressbooks.pub

While IR spectroscopy is invaluable, it has been noted that for polymorphs of a cobalt(II) complex with 6-bromopicolinic acid, the infrared spectra were very similar, making it difficult to distinguish between the different crystalline forms using this technique alone. researchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity | Reference |

| Carboxylic Acid | O-H stretch | 2500–3300 | Strong, Broad | pressbooks.pub |

| Alcohol | O-H stretch | 3200–3600 | Strong, Broad | pressbooks.pub |

| Carboxylic Acid | C=O stretch | ~1700 | Strong | srce.hrpressbooks.pub |

| Pyridine Ring | C=N stretch | ~1600 | Medium | srce.hr |

| Carboxylate | COO⁻ (antisymmetric stretch) | ~1670 | Strong | srce.hr |

| Carboxylate | COO⁻ (symmetric stretch) | ~1320 | Strong | srce.hr |

Chromatographic Methods for Reaction Monitoring and Purification of Research Samples

Chromatographic techniques are essential tools in the synthesis and study of this compound and its derivatives. They are widely used for monitoring the progress of chemical reactions, separating desired products from reaction mixtures, and assessing the purity of the final compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analytical and preparative purposes. For instance, the consumption of substrates and the formation of photoproducts in studies involving 6-chloro and 6-bromopicolinic acids were monitored by analytical HPLC. psu.edu This involved using a C18 column with a mobile phase consisting of a mixture of acidified water and methanol. psu.edu For purification, reversed-phase HPLC on columns such as a Chemcobond 5-ODS-H has been employed, using a gradient elution with ammonium (B1175870) formate (B1220265) and acetonitrile. wiley-vch.de

Column chromatography using silica (B1680970) gel is a standard method for purifying reaction products. For example, methyl 6-bromo-3-hydroxypicolinate was purified by chromatography on silica gel using a cyclohexane/EtOAc solvent system. rsc.org Similarly, other derivatives have been purified using silica gel chromatography with solvent systems like chloroform/methanol. wiley-vch.de

For more complex purification challenges, specialized chromatographic media may be used. For instance, purification of some derivatives has been achieved using C18 chromatography with a water/methanol gradient. semanticscholar.org

The choice of chromatographic method and conditions, such as the stationary phase (e.g., silica gel, C18) and the mobile phase composition, is critical for achieving effective separation and purification.

Based on a comprehensive search, there are currently no publicly available theoretical and computational chemistry studies focusing specifically on this compound. As a result, the detailed research findings, data tables, and specific analyses required to construct the requested article are not available in existing literature.

Therefore, it is not possible to generate an article that adheres to the user's strict requirements for scientifically accurate and detailed content on the quantum chemical calculations, molecular dynamics simulations, and computational elucidation of reaction mechanisms for this particular compound.

To fulfill the user's request, published research containing specific computational data for this compound would be necessary.

Theoretical and Computational Chemistry Studies of 3 Bromo 6 Hydroxypicolinic Acid

Computational Elucidation of Reaction Mechanisms and Pathways

Mapping Potential Energy Surfaces of Chemical Transformations

A critical aspect of understanding a chemical reaction is the mapping of its potential energy surface (PES). The PES is a mathematical landscape that describes the energy of a molecule as a function of its geometry. By mapping the PES for transformations involving 3-Bromo-6-hydroxypicolinic acid, researchers could identify the most likely reaction pathways, locate transition states, and predict the structures of intermediates and products.

Table 1: Hypothetical Data for a Potential Energy Surface Analysis

| Geometric Parameter | Reactant Energy (kJ/mol) | Transition State Energy (kJ/mol) | Product Energy (kJ/mol) |

| C-Br Bond Length (Å) | 1.90 | 2.20 | N/A |

| O-H Bond Length (Å) | 0.96 | 1.10 | 1.35 |

| Reaction Coordinate | 0 | 120 | -30 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from quantum mechanical calculations.

Kinetic and Thermodynamic Insights from Computational Data

From the computed potential energy surface, valuable kinetic and thermodynamic data can be extracted. The energy difference between reactants and transition states allows for the calculation of activation energies, which are crucial for understanding reaction rates. Similarly, the energy difference between reactants and products provides the reaction enthalpy, indicating whether a reaction is exothermic or endothermic.

Table 2: Illustrative Kinetic and Thermodynamic Data

| Parameter | Calculated Value |

| Activation Energy (Ea) | 120 kJ/mol |

| Reaction Enthalpy (ΔH) | -30 kJ/mol |

| Gibbs Free Energy (ΔG) | -45 kJ/mol |

Note: This data is illustrative and would be the result of detailed computational studies.

In Silico Design of Novel Derivatives and Catalytic Systems

Computational chemistry is also a powerful tool for the in silico design of new molecules and catalysts. By modifying the structure of this compound in a computational environment, it is possible to predict the properties of novel derivatives without synthesizing them in a lab. This approach can accelerate the discovery of compounds with desired characteristics. Furthermore, computational models can be used to design catalysts that can selectively promote specific transformations of this compound.

The design process would involve creating a library of virtual derivatives and then using computational methods to screen them for properties such as electronic structure, reactivity, and stability. Similarly, potential catalytic systems could be modeled to understand their interaction with the substrate and to predict their efficiency.

While the framework for a thorough computational investigation of this compound is well-defined, the specific data required to populate these sections is contingent on dedicated research that is not currently available in the public domain. The scientific community would benefit from such studies to fully characterize this molecule and unlock its potential in various applications.

Broader Academic Implications and Future Research Directions

Contribution to the Fundamental Understanding of Heterocyclic Chemical Transformations

The study of 3-Bromo-6-hydroxypicolinic acid and its analogs contributes significantly to the fundamental understanding of chemical transformations involving heterocyclic compounds. The pyridine (B92270) ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, influencing its reactivity towards nucleophiles. mdpi.com The presence of both an electron-withdrawing bromine atom and an electron-donating hydroxyl group, along with a carboxylic acid moiety, creates a complex electronic environment that allows for the investigation of various reaction mechanisms.

Research on related halogenated picolinic acids demonstrates the differential reactivity of halogen substituents, which can be exploited for selective chemical modifications. For instance, the carbon-bromine bond can exhibit different reactivity compared to a carbon-chlorine bond in certain reactions, enabling sequential substitutions. This characteristic is invaluable for studying the intricacies of nucleophilic aromatic substitution on the electron-deficient pyridine ring. Furthermore, the investigation of intramolecular proton transfer in the tautomeric forms of hydroxypicolinic acids provides insights into fundamental chemical processes. lookchem.com The study of how substituents like bromine influence these tautomeric equilibria adds to the broader knowledge of heterocyclic chemistry.

Role as a Versatile Synthetic Platform for Complex Molecular Architectures

This compound serves as a versatile building block in organic synthesis, providing a scaffold for the construction of complex molecular architectures. The three functional groups—carboxylic acid, hydroxyl, and bromo—each offer a handle for distinct chemical modifications. The carboxylic acid group can be converted into esters, amides, or other functionalities. The hydroxyl group can undergo etherification or other reactions, and the bromine atom is a key site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.

This versatility is exemplified by the use of related bromo-substituted picolinic acids as key intermediates in the synthesis of agrochemicals. The bromine atom can be replaced with an aryl group via a palladium-catalyzed coupling, demonstrating its utility in building more complex structures. The ability to selectively functionalize different positions on the pyridine ring makes this compound and similar compounds valuable starting materials for creating libraries of diverse molecules for applications in medicinal chemistry and materials science.

Emerging Research Frontiers in Pyridine Chemistry Relevant to this compound

The field of pyridine chemistry is continually evolving, with several emerging frontiers being relevant to this compound. One significant area is the development of novel catalytic methods for C-H functionalization. While electrophilic substitution on the pyridine ring is generally challenging, modern organometallic catalysis offers new pathways for direct functionalization. Ligand-assisted palladium-catalyzed C-H activation, for instance, has been successfully applied to pyridone derivatives, a class of compounds to which 6-hydroxypicolinic acid belongs. uva.es The cooperating ability of the pyridone moiety can facilitate the activation of C-H bonds, opening up new avenues for creating complex pyridine-based molecules. uva.es

Another frontier is the exploration of pyridine derivatives in redox-active systems and for energy storage applications. mdpi.com The electron-deficient nature of the pyridine ring makes it a candidate for electron transfer processes. mdpi.com By systematically modifying the substituents on the pyridine ring, as could be done starting from this compound, it is possible to tune the electrochemical properties of the resulting molecules for specific applications. mdpi.com Furthermore, the use of picolinic acid derivatives as chelating agents for metal complexes continues to be an active area of research, with applications in catalysis and materials science. researchgate.netacs.org

Challenges and Opportunities in Advancing Research on Halogenated Hydroxypicolinic Acids

While halogenated hydroxypicolinic acids like this compound offer significant promise, there are challenges and opportunities in advancing research in this area. A primary challenge lies in the selective and efficient synthesis of these multi-functionalized heterocycles. The introduction of specific halogenation patterns on an already substituted pyridine ring can be difficult and may require the development of novel synthetic methodologies. For example, the preparation of 4,6-dibromo-3-hydroxypicolinate esters has been achieved through a bromination-rearrangement reaction of furan-2-yl aminoacetates, highlighting the need for innovative synthetic routes. google.com

A significant opportunity lies in the exploration of the biological activities of derivatives of this compound. Pyridine carboxylic acids are scaffolds for a wide range of drugs. dovepress.com The introduction of a bromine atom can enhance biological activity by altering properties such as lipophilicity and metabolic stability. A major area of opportunity is the systematic synthesis and screening of libraries of compounds derived from this compound for various therapeutic targets.

Another opportunity lies in the investigation of these compounds as disinfection byproducts in water treatment processes. The formation of new brominated disinfection by-products during processes like seawater desalination is a growing concern, and understanding the formation and toxicity of compounds like halogenated hydroxypicolinic acids is crucial. rsc.org

Q & A

Basic Research Question

- NMR : H NMR distinguishes bromine’s deshielding effect on adjacent protons (e.g., H-4 at δ 8.2–8.5 ppm in DMSO-d). C NMR confirms the carboxylic acid carbonyl (~168–170 ppm) .

- XRD : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous bond lengths and angles. For example, Br–C3 distances typically range from 1.88–1.92 Å .

Advanced Consideration : Discrepancies between predicted and observed spectra may arise from tautomerism (e.g., keto-enol equilibria). Variable-temperature NMR or XRD at multiple resolutions (e.g., synchrotron sources) can resolve such dynamic behavior .

What strategies are effective for analyzing the biological activity of this compound derivatives, particularly in anti-inflammatory or anticancer contexts?

Basic Research Question

- In vitro assays :

- Anti-inflammatory : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages using ELISA .

- Anticancer : Evaluate apoptosis induction via flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Consideration : Mechanistic studies require target identification. Use affinity chromatography with immobilized derivatives to isolate binding proteins, followed by MS/MS proteomics. For example, interactions with COX-2 or NF-κB pathways have been hypothesized for related bromopicolinates .

How do substituent positions (e.g., bromine at C3 vs. C5) alter the reactivity and bioactivity of hydroxypicolinic acid derivatives?

Basic Research Question

Comparative data from analogs (see table below) highlight positional effects:

| Compound | Substituents | Key Properties |

|---|---|---|

| This compound | Br (C3), OH (C6) | High electrophilicity at C4/C5; moderate COX-2 inhibition |

| 5-Bromo-4-hydroxypicolinic acid | Br (C5), OH (C4) | Reduced solubility; weaker antimicrobial activity |

| 6-Methylpicolinic acid | CH (C6) | Precursor for bromination; no significant bioactivity |

Advanced Consideration : Quantum mechanical calculations (e.g., Fukui indices) can map nucleophilic/electrophilic sites, explaining differences in reactivity. For instance, bromine at C3 increases electron withdrawal at C4, enhancing electrophilic substitution .

What experimental and computational approaches are used to address contradictions in reported biological data for this compound?

Advanced Research Question

Discrepancies (e.g., variable IC values in cytotoxicity assays) may arise from:

- Solubility issues : Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference.

- Cell line variability : Validate activity across multiple lines (e.g., primary vs. immortalized cells).

- Computational validation : Molecular docking (AutoDock Vina) against proposed targets (e.g., kinases) identifies plausible binding modes, reconciling divergent experimental results .

How can crystallographic data (e.g., SHELX-refined structures) inform the design of this compound-based metal complexes?

Advanced Research Question

XRD-derived bond metrics guide ligand design for coordination chemistry:

- Carboxylic acid coordination : The deprotonated COO group binds metals (e.g., Zn, Cu) in bidentate or bridging modes, as seen in analogous zinc picolinate complexes .

- Bromine’s role : The Br substituent can sterically hinder axial binding sites, favoring tetrahedral over octahedral geometries. Refinement with SHELXL using twinned data (HKLF 5 format) improves accuracy in such cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.